(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine
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Overview
Description
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with glyoxal in the presence of a base, followed by reduction and cyclization to form the desired oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halides, hydroxyl groups; temperatures around 50°C to 100°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine
- (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)propanamine
Uniqueness
Compared to similar compounds, (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine is unique due to its specific substitution pattern on the oxazine ring. This substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-11-8(12-5-6)7(2-9)3-10-11/h3,6H,2,4-5,9H2,1H3 |
InChI Key |
UIZRCIZBNCMEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)CN)OC1 |
Origin of Product |
United States |
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